1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group and a 3-methylphenoxyethyl side chain. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with 1-chloro-2-(3-methylphenoxy)ethane under basic conditions to form 1,2-bis(3-methylphenoxy)ethane . This intermediate is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxyethyl side chain, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and properties.
Scientific Research Applications
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(3-methylphenoxy)ethyl-1H-benzimidazole
- 3-methylphenoxyethyl-2H-benzimidazole
- 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
1-methyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-5-7-14(12-13)21-11-10-19-16-9-4-3-8-15(16)18(2)17(19)20/h3-9,12H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZCKQQKLWOEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151069 | |
Record name | 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325740-01-0 | |
Record name | 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325740-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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